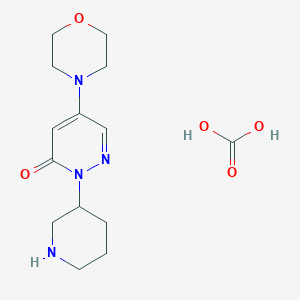
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid is a useful research compound. Its molecular formula is C14H22N4O5 and its molecular weight is 326.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a pyridazinone core with morpholine and piperidine substituents. The molecular formula is C15H20N4O2, indicating the presence of nitrogen and oxygen functional groups that are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Studies have shown that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : Research indicates that compounds with similar structural motifs possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the morpholine and piperidine rings enhances their interaction with bacterial cell membranes .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, inhibition of acetylcholinesterase (AChE) has been documented, which is significant for treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like asthma and rheumatoid arthritis .
The mechanisms underlying the biological activities of 5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one are multifaceted:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Interaction : Its ability to bind to active sites of enzymes such as AChE suggests a competitive inhibition mechanism, impacting neurotransmitter levels.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines by more than 50% at concentrations as low as 10 µM .
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating moderate to high antimicrobial activity .
- Enzyme Inhibition Studies : A study reported an IC50 value for AChE inhibition at approximately 25 µM, suggesting potential use in neuroprotective applications .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
carbonic acid;5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.CH2O3/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;2-1(3)4/h8,10-11,14H,1-7,9H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCQRPMDCCBHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













